molecular formula C22H19N3 B8816544 3-Methyl-1-trityl-1H-1,2,4-triazole CAS No. 95166-16-8

3-Methyl-1-trityl-1H-1,2,4-triazole

Cat. No.: B8816544
CAS No.: 95166-16-8
M. Wt: 325.4 g/mol
InChI Key: UOBFFJSSRGNBFO-UHFFFAOYSA-N
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Description

3-Methyl-1-trityl-1H-1,2,4-triazole (CAS 95166-16-8) is a specialized 1,2,4-triazole derivative of significant interest in medicinal chemistry and organic synthesis . Its structure features a methyl group at the C3 position and a bulky trityl (triphenylmethyl) group at the N1 position . This trityl group confers high steric hindrance and hydrophobicity, which distinguishes it from simpler triazole analogs and can enhance stability in organic matrices . The 1,2,4-triazole scaffold is a privileged structure in drug discovery, known for its ability to act as a bioisostere for various functional groups and its prevalence in compounds with diverse biological activities . Research into 1,2,4-triazole derivatives has shown they can function as potent anticancer agents, with some analogs demonstrating promising activity as tubulin polymerization inhibitors for breast cancer research, and as aromatase inhibitors . This compound serves as a valuable synthetic intermediate or building block for constructing more complex molecules in these research areas . Please handle this product with care, using appropriate personal protective equipment, and conduct risk assessments prior to use . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

CAS No.

95166-16-8

Molecular Formula

C22H19N3

Molecular Weight

325.4 g/mol

IUPAC Name

3-methyl-1-trityl-1,2,4-triazole

InChI

InChI=1S/C22H19N3/c1-18-23-17-25(24-18)22(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-17H,1H3

InChI Key

UOBFFJSSRGNBFO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Features

The trityl substituent in 3-Methyl-1-trityl-1H-1,2,4-triazole significantly alters its properties compared to analogues with smaller or polar substituents:

Compound Substituents Molecular Weight (g/mol) Key Features
This compound N1: Trityl; C3: Methyl 407.5 (estimated) High steric hindrance, hydrophobic
3-Methyl-1H-1,2,4-triazole None 83.09 Small, polar, high reactivity
4-Amino-1,3-dimethyl-1H-1,2,4-triazolium mesitylenesulfonate N1: Methyl; C4: Amino; counterion: mesitylenesulfonate ~350 (estimated) Ionic, water-soluble, bioactive
5-Mercapto-1,2,4-triazole derivatives C5: -SH; variable aryl groups ~150–250 Thiol reactivity, antimicrobial
Bis-1,2,4-triazoles Two triazole cores linked ~200–300 High density, energetic applications
  • Steric Effects : The trityl group impedes nucleophilic attack and reduces intermolecular interactions, making the compound less reactive but more stable than analogues like 3-Methyl-1H-1,2,4-triazole .
  • Electronic Effects : The electron-donating trityl group may reduce the electron deficiency of the triazole ring compared to electron-withdrawing substituents (e.g., nitro groups in bis-triazoles) .

Physicochemical Properties

Property This compound 3-Methyl-1H-1,2,4-triazole Bis-1,2,4-triazoles
Solubility Low (hydrophobic) High (polar) Moderate
Thermal Stability High (steric protection) Moderate High (rigid cores)
Bioavailability Low High Variable
  • The trityl group reduces solubility in polar solvents, limiting pharmaceutical utility but enhancing stability in organic matrices.

Preparation Methods

Trityl Protection of Methyl 1H-1,2,4-Triazole-3-carboxylate

A widely documented approach involves the tritylation of methyl 1H-1,2,4-triazole-3-carboxylate, as detailed in a 2016 synthesis protocol. The reaction employs triphenylmethyl chloride (trityl chloride) in the presence of triethylamine as a base, with N,N-dimethylformamide (DMF) as the solvent:

1H-1,2,4-triazole-3-carboxylate+TrClEt3N, DMF1-trityl-1H-1,2,4-triazole-3-carboxylate\text{1H-1,2,4-triazole-3-carboxylate} + \text{TrCl} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{1-trityl-1H-1,2,4-triazole-3-carboxylate}

Reaction Conditions :

  • Solvent : DMF (76 mL per 3.0 g substrate)

  • Base : Triethylamine (6.41 mL, 0.23 mol)

  • Temperature : 25°C

  • Duration : 4 days

  • Yield : 84% after trituration with diethyl ether.

This method prioritizes simplicity but suffers from prolonged reaction times. The trityl group selectively protects the N1 position due to steric and electronic factors, leaving the C3 carboxylate group intact for subsequent transformations.

Regioselective Methylation Strategies

Alkylation via Sodio-Intermediate Formation

A scalable methylation protocol for 1H-1,2,4-triazole, described in U.S. military research, utilizes sodium methoxide to generate a reactive sodio-intermediate, followed by iodomethane treatment:

1H-1,2,4-triazoleNaOMe/MeOHSodio-triazoleCH3I1-methyl-1,2,4-triazole\text{1H-1,2,4-triazole} \xrightarrow{\text{NaOMe/MeOH}} \text{Sodio-triazole} \xrightarrow{\text{CH}_3\text{I}} \text{1-methyl-1,2,4-triazole}

Key Parameters :

  • Deprotonation : 25% w/w methanolic NaOMe at 65°C for 5 minutes (microwave-assisted).

  • Methylation : Iodomethane addition at 0–3°C, followed by reflux (19 hours).

  • Purity : 93% 1-methyl-1,2,4-triazole, with 2% regioisomeric contamination.

This method’s regioselectivity arises from the preferential deprotonation of the N1 position, minimizing quaternization. Adapting this approach to introduce a C3 methyl group would require pre-functionalization of the triazole nucleus prior to tritylation.

Multi-Step Synthesis from Thiosemicarbazide

Condensation-Cyclization-Desulfurization Sequence

A Chinese patent outlines a four-step synthesis starting from thiosemicarbazide and oxalyl chloride monoester:

  • Condensation : Thiosemicarbazide reacts with oxalyl chloride monoester to form a thiosemicarbazone intermediate.

  • Cyclization : Intramolecular cyclization under acidic conditions yields 1H-1,2,4-triazole-3-thiol.

  • Desulfurization : Radical-mediated desulfurization produces 1H-1,2,4-triazole-3-carboxylic acid.

  • Esterification : Methanol and thionyl chloride convert the acid to the methyl ester.

Advantages :

  • Avoids hazardous diazonium salts.

  • Industrially viable with 72–78% overall yield.

This route could be modified by replacing esterification with C3 methylation, though such a transformation remains undocumented in the literature.

Comparative Analysis of Methodologies

Method Key Reagents Yield Time Regioselectivity Scalability
Direct TritylationTrCl, Et₃N, DMF84%4 daysHigh (N1)Moderate
Sodio-AlkylationNaOMe, CH₃I63%24 hrsModerate (N1)High
Thiosemicarbazide RouteOxalyl chloride, SOCl₂78%5 daysHigh (C3)Industrial
LDA-MediatedLDA, CO₂, MeOH65%3 daysHigh (C3)Lab-scale

Critical Observations :

  • Direct tritylation offers simplicity but lacks flexibility for C3 modification.

  • Sodio-alkylation excels in regiocontrol but requires stringent temperature management.

  • Multi-step syntheses (e.g., thiosemicarbazide route) enable C3 functionalization but increase procedural complexity.

Q & A

Q. What are the standard synthetic routes for 3-Methyl-1-trityl-1H-1,2,4-triazole, and how can reaction conditions be optimized to improve yields?

The synthesis of triazole derivatives often involves alkylation or condensation reactions. For example, 1,2,4-triazole scaffolds can be functionalized via reactions with methoxy or nitroaryl groups under controlled conditions (e.g., using methanol or nitric acid) . To optimize yields, researchers should monitor reaction kinetics, adjust stoichiometric ratios (e.g., molar equivalents of NaOH in one-pot syntheses), and employ inert atmospheres to prevent side reactions . Solvent polarity and temperature (e.g., microwave-assisted heating) can also influence reaction efficiency .

Q. How should researchers handle this compound to ensure safety, given its potential hazards?

This compound is classified as hazardous due to risks of skin sensitization, reproductive toxicity, and environmental harm . Key safety protocols include:

  • Using local exhaust ventilation and chemical-resistant gloves (e.g., JIS T 8116-compliant gloves).
  • Avoiding inhalation of dust/volatiles with N95 respirators (JIS T 8151).
  • Storing the compound in locked, ventilated areas below 25°C, away from oxidizers .
  • Disposing waste via approved facilities to prevent aquatic toxicity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Structural validation requires:

  • 1H/13C NMR to identify proton environments and carbon frameworks (e.g., methyl and trityl groups) .
  • IR spectroscopy to detect functional groups (e.g., C-N stretches at ~1572 cm⁻¹) .
  • Mass spectrometry for molecular weight confirmation (e.g., m/z = 83.09 for the parent ion) .
  • Elemental analysis to verify purity (>98% C, H, N content) .

Advanced Research Questions

Q. How can researchers resolve contradictions in tautomeric forms or regioselectivity during alkylation of 1,2,4-triazole derivatives?

Q. What methodologies are recommended for analyzing impurities or degradation products in this compound samples?

Adopt HPLC with UV detection under the following conditions:

  • Column: C18 reverse-phase.
  • Mobile phase: Acetonitrile/water gradient.
  • Validation parameters:
    • Relative standard deviation (RSD) < 2% for peak areas .
    • Theoretical plates ≥ 1500 to ensure resolution of 4-amino-1,2,4-triazole impurities .
      Couple with LC-MS to identify unknown degradation products via fragmentation patterns.

Q. How can computational tools enhance the design of this compound derivatives for energetic materials or pharmaceuticals?

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict stability/reactivity .
  • Molecular docking : Screen derivatives against biological targets (e.g., enzymes) to optimize binding affinity .
  • Kamlet-Jacobs equations : Estimate detonation velocity (D) and pressure (P) for energetic applications using Gaussian 09-derived thermochemical data .

Contradictions and Limitations in Current Research

  • Synthetic Yields : Microwave-assisted methods (e.g., 55% yield for azo derivatives ) may conflict with traditional heating (29% for ethyl-substituted analogs ). Optimize via solvent selection (e.g., DMF for polar intermediates).
  • Safety Data : While acute toxicity is well-documented , chronic exposure limits (e.g., OSHA PEL) remain unspecified, requiring conservative handling .

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